3-(2-Ethoxyphenyl)benzoic acid
Overview
Description
It is characterized by its unique chemical structure, which includes an ethoxy group attached to a phenyl ring that is further connected to a benzoic acid moiety. This compound is commonly used in various fields of research due to its distinctive properties and biological activity.
Mechanism of Action
Target of Action
Benzoic acid derivatives, which include 3-(2-ethoxyphenyl)benzoic acid, are known to interact with various biological targets .
Mode of Action
Benzoic acid derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Phenolic compounds, which include benzoic acid derivatives, are known to be involved in various metabolic pathways . These pathways can lead to the formation of different metabolites, which can have various downstream effects.
Pharmacokinetics
It is known that the adme properties of most drugs, including benzoic acid derivatives, strongly depend on their ability to pass through membranes via simple diffusion .
Result of Action
Benzoic acid derivatives are known to have various biological activities such as antifungal, antimicrobial, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its ability to pass through membranes . Additionally, the presence of other substances in the environment can also affect the compound’s action .
Biochemical Analysis
Biochemical Properties
3-(2-Ethoxyphenyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carboxylesterases, which are responsible for the hydrolysis of ester bonds in various substrates. The interaction between this compound and carboxylesterases involves the binding of the compound to the active site of the enzyme, leading to the hydrolysis of the ester bond and the release of the corresponding alcohol and carboxylic acid . Additionally, this compound may interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied to understand its potential applications. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of protein kinases and transcription factors. By modulating these pathways, this compound can affect gene expression and cellular metabolism . For instance, it may enhance the expression of genes involved in oxidative stress response, leading to increased production of antioxidant enzymes. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. One of the primary mechanisms is the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activity . For example, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These interactions can result in alterations in cellular processes such as cell proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity. These temporal effects are important considerations for the design and interpretation of experiments involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing antioxidant defense mechanisms and improving metabolic function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to oxidative stress and cellular damage. It is important to determine the optimal dosage range for therapeutic applications to minimize the risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination . The primary metabolic pathway involves the conjugation of the compound with glucuronic acid or sulfate, followed by excretion in the urine. Enzymes such as UDP-glucuronosyltransferases and sulfotransferases play a crucial role in these conjugation reactions. Additionally, this compound can undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolic pathways are essential for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. Understanding the transport and distribution of this compound is important for predicting its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . This compound can be localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals, such as nuclear localization signals or mitochondrial targeting sequences, can direct this compound to specific organelles. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the subcellular localization and activity of this compound. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)benzoic acid typically involves the reaction of 2-ethoxybenzene with a suitable benzoic acid derivative under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 2-ethoxybenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst for bromination.
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
3-(2-Ethoxyphenyl)benzoic acid is utilized in various scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzoic acid: Similar structure but lacks the additional phenyl ring.
3-Methoxybenzoic acid: Contains a methoxy group instead of an ethoxy group.
4-Ethoxybenzoic acid: The ethoxy group is positioned differently on the aromatic ring.
Uniqueness
3-(2-Ethoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-14-9-4-3-8-13(14)11-6-5-7-12(10-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMSMOIKWTZWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432677-63-8 | |
Record name | 3-(2-ethoxyphenyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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